molecular formula C6H9NO B13167361 1-(Azetidin-3-yl)prop-2-en-1-one

1-(Azetidin-3-yl)prop-2-en-1-one

Cat. No.: B13167361
M. Wt: 111.14 g/mol
InChI Key: DCBJOWFFIIAUEN-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)prop-2-en-1-one is a chemical compound that features an azetidine ring attached to a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-3-yl)prop-2-en-1-one typically involves the reaction of azetidine with propenone derivatives. One common method is the aza-Michael addition, where azetidine reacts with an α,β-unsaturated carbonyl compound under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield alcohols or amines, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents on the ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

1-(Azetidin-3-yl)prop-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it is known to bind to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and leading to cell cycle arrest and apoptosis in cancer cells . The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

1-(Azetidin-3-yl)prop-2-en-1-one can be compared with other azetidine derivatives and propenone compounds:

    Similar Compounds:

Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

1-(azetidin-3-yl)prop-2-en-1-one

InChI

InChI=1S/C6H9NO/c1-2-6(8)5-3-7-4-5/h2,5,7H,1,3-4H2

InChI Key

DCBJOWFFIIAUEN-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1CNC1

Origin of Product

United States

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